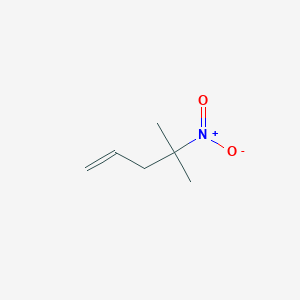

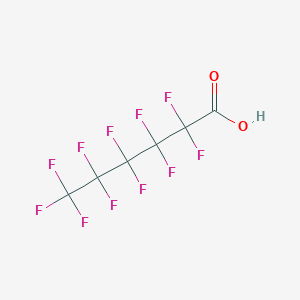

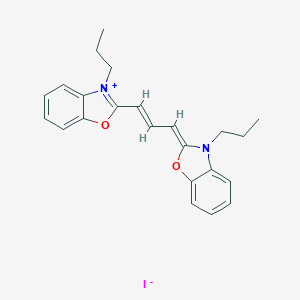

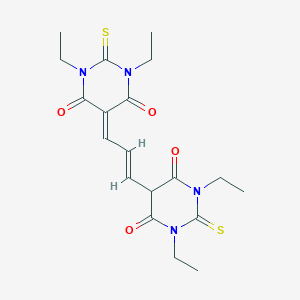

![molecular formula C12H9BrOS B149378 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone CAS No. 128746-80-5](/img/structure/B149378.png)

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone" is a brominated aromatic ketone, which is structurally related to various other brominated aromatic compounds that have been synthesized and studied for their chemical properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and synthesis of brominated aromatic ketones.

Synthesis Analysis

The synthesis of brominated aromatic ketones can involve halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which was achieved with high yields and proved to be an effective chemical protective group . Similarly, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone was performed and further converted into various thiazole derivatives, showcasing the versatility of brominated ketones in chemical transformations . The synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent also demonstrates a method for introducing bromine into aromatic ketones .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated aromatic ketones can be investigated using computational methods such as Gaussian09 software, as demonstrated in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The geometrical parameters obtained from such calculations are often in agreement with X-ray diffraction (XRD) data, providing a reliable picture of the molecule's structure.

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions, including cascade reactions involving palladium-catalyzed C-C bond formations, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes . The presence of bromine in these molecules can facilitate nucleophilic and electrophilic substitutions, making them versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be characterized by techniques such as infrared spectrometry and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 2, 2, 2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone was confirmed using single-crystal X-ray crystallography and infrared spectrometry . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to determine charge transfer within the molecule, as well as its potential role in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Methods :The compound 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone has been synthesized through various methods. For example, α-Bromo chalcones containing a 2-thiene ring have been successfully prepared by condensation and subsequent bromination processes (Budak & Ceylan, 2009). Another approach involves the interaction of 4-aminoacetophenone with specific sulphonamides and bromine water to yield derivatives of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, which further react to form various compounds with potential cytotoxicity (Hessien et al., 2009). These methods reflect the versatility in synthesizing this compound and its derivatives for further applications.

Chemical Reactions and Derivatives

Interaction with Amines and Bromination :The interaction of (Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one (a derivative of the compound ) with tertiary amines has been studied, revealing the formation of quaternary salts and subsequent cyclization to give di(2-thienyl)azolo[a]pyridinium derivatives (Potikha et al., 2010). This indicates the compound’s potential in forming complex structures with biological significance.

Potential Biological and Pharmacological Properties

Anxiolytic Activity :Derivatives of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, specifically 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, have been synthesized and examined for their anxiolytic activity. Notably, certain derivatives showed significant activity, suggesting potential use in therapeutic applications (Liszkiewicz et al., 2006).

Safety And Hazards

“2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

Eigenschaften

IUPAC Name |

2-bromo-1-(4-thiophen-2-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHKNYPNLSJEQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383599 |

Source

|

| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

CAS RN |

128746-80-5 |

Source

|

| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.